Tert-butyl 6-methylnicotinate
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Overview
Description
Tert-butyl 6-methylnicotinate is an organic compound that belongs to the pyridine family. It is characterized by a tert-butyl ester group attached to the 3-position of a 6-methylpyridine ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-methylpyridine-3-carboxylate typically involves the esterification of 6-methylpyridine-3-carboxylic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of tert-butyl 6-methylpyridine-3-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-methylnicotinate can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide can be used for electrophilic substitution, while nucleophiles like amines can be used for nucleophilic substitution.
Major Products Formed
Oxidation: 6-methylpyridine-3-carboxylic acid
Reduction: 6-methylpyridine-3-methanol
Substitution: Various substituted pyridine derivatives depending on the reagents used
Scientific Research Applications
Tert-butyl 6-methylnicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential as a drug precursor or active pharmaceutical ingredient.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 6-methylpyridine-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ester group can be hydrolyzed to release the active carboxylic acid, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-methoxypyrrolidine-1-carboxylate
- Tert-butyl 3-oxopiperidine-1-carboxylate
- Tert-butyl 6-methylpyridine-2-carboxylate
Uniqueness
Tert-butyl 6-methylnicotinate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
tert-butyl 6-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C11H15NO2/c1-8-5-6-9(7-12-8)10(13)14-11(2,3)4/h5-7H,1-4H3 |
InChI Key |
JOFYPBKCGCROPB-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C=C1)C(=O)OC(C)(C)C |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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